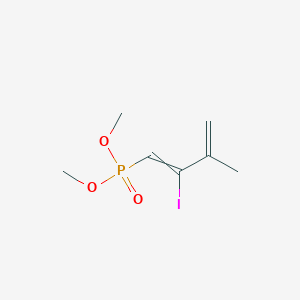
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of iodine, methyl, and phosphonate groups attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an iodinated butadiene derivative. One common method includes the use of dimethyl phosphite and 2-iodo-3-methylbuta-1,3-diene under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiolate, or lithium alkoxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an aminophosphonate derivative, while oxidation of the double bonds can produce epoxides or diols.
Aplicaciones Científicas De Investigación
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the double bonds in the butadiene backbone can undergo addition reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-bromo-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-chloro-3-methylbuta-1,3-dien-1-yl)phosphonate
- Dimethyl (2-fluoro-3-methylbuta-1,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating certain substitution reactions more efficiently.
Propiedades
Número CAS |
189559-23-7 |
|---|---|
Fórmula molecular |
C7H12IO3P |
Peso molecular |
302.05 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2-iodo-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C7H12IO3P/c1-6(2)7(8)5-12(9,10-3)11-4/h5H,1H2,2-4H3 |
Clave InChI |
MSTKDUQMXFFHKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=CP(=O)(OC)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
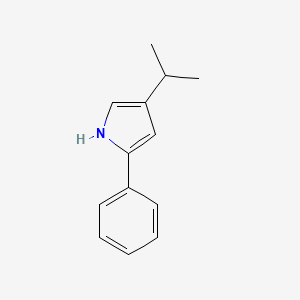
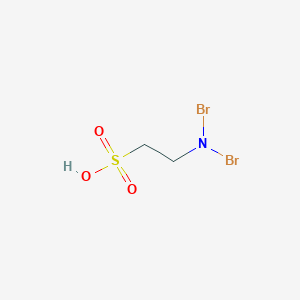
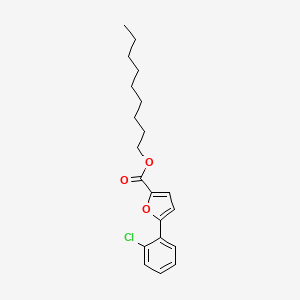



![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
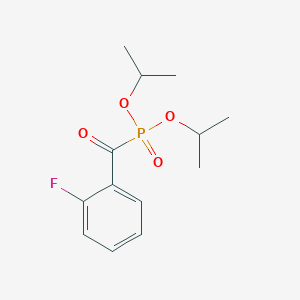
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
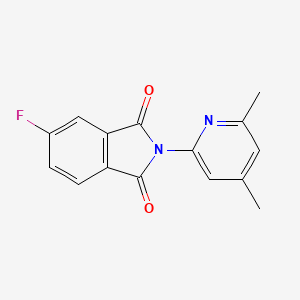

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
